Cas no 1193-71-1 (4,6-Dimethylpyridin-3-amine)
4,6-Dimethylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2,4-dimethylpyridine
- 3-Amino-4,6-dimethylpyridine
- 4,6-Dimethylpyridin-3-amine
- 4,6-dimethyl-3-pyridinamine
- 3-PYRIDINAMINE, 4,6-DIMETHYL-
- 4,6-dimethyl-3-pyridylamine
- 5-Amino-2,4-lutidine
- rT3 (Reverse Thyonine)
- 2,4-dimethyl-5-aminopyridine
- 3-Pyridinamine,4,6-dimethyl-
- 4,6-Dimethyl-pyridin-3-ylamine
- SHSQTJRJQHPJRQ-UHFFFAOYSA-N
- SCHEMBL4152897
- A804331
- J-640408
- MFCD07439969
- F1957-0017
- BDBM50578341
- A804266
- SY059462
- AKOS002666144
- PS-5877
- J-800121
- AC-15003
- CS-W004883
- FT-0649104
- 1193-71-1
- AMY33492
- PD167492
- EN300-108804
- AB41994
- W-200926
- 8NF
- DTXSID90427646
- CHEMBL4860378
- DB-080716
- 3-Amino-4,6-dimethylpyridine ,98%;5-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
- 5-Amino-2,4-dimethylpyridine;5-Amino-2,4-lutidine
- FA06843
-
- MDL: MFCD07439969
- Inchi: 1S/C7H10N2/c1-5-3-6(2)9-4-7(5)8/h3-4H,8H2,1-2H3
- InChI Key: SHSQTJRJQHPJRQ-UHFFFAOYSA-N
- SMILES: N1C=C(C(C)=CC=1C)N
Computed Properties
- Exact Mass: 122.08400
- Monoisotopic Mass: 122.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 38.9
Experimental Properties
- Density: 1.039
- Melting Point: 62-70°C
- Boiling Point: 257.1℃ at 760 mmHg
- Flash Point: 133.1°C
- Refractive Index: 1.564
- PSA: 38.91000
- LogP: 1.86180
- FEMA: 3360
4,6-Dimethylpyridin-3-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
4,6-Dimethylpyridin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dimethylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015132-5g |
5-Amino-2,4-dimethylpyridine |
1193-71-1 | 95% | 5g |
$173.44 | 2023-09-04 | |
| Alichem | A029015132-10g |
5-Amino-2,4-dimethylpyridine |
1193-71-1 | 95% | 10g |
$277.05 | 2023-09-04 | |
| Alichem | A029015132-25g |
5-Amino-2,4-dimethylpyridine |
1193-71-1 | 95% | 25g |
$519.19 | 2023-09-04 | |
| Alichem | A029015132-50g |
5-Amino-2,4-dimethylpyridine |
1193-71-1 | 95% | 50g |
$913.78 | 2023-09-04 | |
| Fluorochem | 064830-1g |
3-Amino-4,6-dimethylpyridine |
1193-71-1 | 97% | 1g |
£41.00 | 2022-03-01 | |
| Fluorochem | 064830-5g |
3-Amino-4,6-dimethylpyridine |
1193-71-1 | 97% | 5g |
£126.00 | 2022-03-01 | |
| Fluorochem | 064830-10g |
3-Amino-4,6-dimethylpyridine |
1193-71-1 | 97% | 10g |
£202.00 | 2022-03-01 | |
| Fluorochem | 064830-25g |
3-Amino-4,6-dimethylpyridine |
1193-71-1 | 97% | 25g |
£396.00 | 2022-03-01 | |
| abcr | AB468539-1 g |
4,6-Dimethylpyridin-3-amine, 95%; . |
1193-71-1 | 95% | 1g |
€127.00 | 2023-07-18 | |
| abcr | AB468539-5 g |
4,6-Dimethylpyridin-3-amine, 95%; . |
1193-71-1 | 95% | 5g |
€348.00 | 2023-07-18 |
4,6-Dimethylpyridin-3-amine Suppliers
4,6-Dimethylpyridin-3-amine Related Literature
-
Hyunji Lee,Dong-Guk Kim,Suhrid Banskota,You Kyoung Lee,Tae-gyu Nam,Jung-Ae Kim,Byeong-Seon Jeong Org. Biomol. Chem. 2014 12 8702
-
2. Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridinesDavid Chapman,Jim Hurst J. Chem. Soc. Perkin Trans. 1 1980 2398
Additional information on 4,6-Dimethylpyridin-3-amine
Introduction to 4,6-Dimethylpyridin-3-amine (CAS No. 1193-71-1)
4,6-Dimethylpyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1193-71-1, is a significant heterocyclic organic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of two methyl groups at the 4- and 6-positions and an amine functional group at the 3-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural features of 4,6-Dimethylpyridin-3-amine contribute to its versatility in chemical transformations. The nitrogen atom in the pyridine ring can engage in hydrogen bonding, coordinate with metal ions, and participate in nucleophilic substitution reactions, while the amine group can act as a nucleophile or be further functionalized. These properties have made it a useful building block in the synthesis of more complex molecules, particularly in drug discovery and material science.
In recent years, 4,6-Dimethylpyridin-3-amine has been explored for its potential applications in medicinal chemistry. Its pyridine core is a common motif in many bioactive compounds, and modifications to this scaffold have led to the development of drugs with diverse therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The amine group provides a handle for further derivatization, allowing chemists to tailor the molecule’s biological activity by introducing additional functional groups or linking it to other pharmacophores.
One of the most compelling aspects of 4,6-Dimethylpyridin-3-amine is its role as a precursor in the synthesis of more complex pyridine-based drugs. Researchers have leveraged its reactivity to develop novel compounds that target specific biological pathways. For example, studies have shown that certain derivatives of this compound can inhibit enzymes involved in cancer cell proliferation or modulate immune responses. The ability to modify the 4,6-Dimethylpyridin-3-amine core allows for the creation of structurally diverse libraries of compounds, which can then be screened for biological activity using high-throughput screening (HTS) techniques.
The pharmaceutical industry has also been interested in 4,6-Dimethylpyridin-3-amine for its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural simplicity and reactivity make it an attractive candidate for large-scale chemical synthesis. Additionally, advancements in catalytic methods have enabled more efficient and environmentally friendly routes to produce this compound, aligning with the growing emphasis on green chemistry principles.
Recent research has highlighted the importance of 4,6-Dimethylpyridin-3-amine in material science as well. Pyridine derivatives are known for their stability and solubility characteristics, making them suitable for use in various industrial applications. For instance, this compound has been explored as a ligand in catalytic systems or as a component in electronic materials due to its ability to form stable complexes with metals and influence electronic properties.
The synthesis of 4,6-Dimethylpyridin-3-amine typically involves multi-step organic reactions starting from readily available precursors. Common methods include alkylation reactions on pyridine rings followed by functional group transformations to introduce the amine group at the 3-position. Catalytic hydrogenation or nucleophilic substitution reactions are often employed to achieve these modifications efficiently. The optimization of these synthetic routes is crucial for ensuring high yields and purity, which are essential for pharmaceutical applications.
In conclusion,4,6-Dimethylpyridin-3-amine (CAS No. 1193-71-1) is a versatile compound with significant potential in both pharmaceutical and material science applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications for this compound,4,6-Dimethylpyridin-3-amine is likely to remain a cornerstone of chemical innovation across multiple industries.
1193-71-1 (4,6-Dimethylpyridin-3-amine) Related Products
- 342412-19-5(2,7-dimethyl-8-Quinolinamine)
- 896160-68-2(2-methyl-3,5-Pyridinediamine)
- 5433-08-9(2,4,7-trimethylquinolin-8-amine)
- 897733-08-3(5-amino-4-methyl-2-Pyridinecarbonitrile)
- 3430-10-2(3-Amino-2-methylpyridine)
- 3430-33-9(2,6-Dimethylpyridin-3-amine)
- 51467-70-0(2,4,6-Trimethylpyridin-3-amine)
- 1073-21-8(2,4-Dimethylpyridin-3-amine)
- 1227581-90-9(3-amino-2-methylpyridine-4-carbaldehyde)
- 677325-89-2(8-QUINOLINAMINE, 2,5,7-TRIMETHYL-)